Cas no 30333-55-2 (2-Hydroxy-8-methyl-quinoline-4-carboxylic acid)

2-Hydroxy-8-methyl-quinoline-4-carboxylic acid structure
30333-55-2 structure
Product Name:2-Hydroxy-8-methyl-quinoline-4-carboxylic acid
CAS No:30333-55-2
MF:C11H9NO3
MW:203.194062948227
MDL:MFCD00487553
CID:4675242
PubChem ID:1154353
Update Time:2025-04-24

2-Hydroxy-8-methyl-quinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid
    • 2-hydroxy-8-methylquinoline-4-carboxylic acid
    • BAS 03230994
    • ST50271083
    • 8-methyl-2-oxo-1H-quinoline-4-carboxylic acid
    • 30333-55-2
    • 2-hydroxy-8-methylquinoline-4-carboxylicacid
    • SB71296
    • AKOS000293153
    • MDL: MFCD00487553
    • Inchi: 1S/C11H9NO3/c1-6-3-2-4-7-8(11(14)15)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15)
    • InChI Key: BXJOSYYURXIQTJ-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(=O)O)C2C=CC=C(C)C=2N1

Computed Properties

  • Exact Mass: 203.058243149g/mol
  • Monoisotopic Mass: 203.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4
  • XLogP3: 0.9

2-Hydroxy-8-methyl-quinoline-4-carboxylic acid Pricemore >>

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Additional information on 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid

Introduction to 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid (CAS No. 30333-55-2)

2-Hydroxy-8-methyl-quinoline-4-carboxylic acid, with the chemical formula C11H9O3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, which is well-known for its broad spectrum of biological activities and therapeutic potential. The presence of both hydroxyl and carboxylic acid functional groups in its structure enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The CAS number 30333-55-2 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. Its molecular structure, featuring a fused benzene and pyridine ring system with substituents at the 2-position, 8-position, and 4-position, contributes to its unique chemical properties. These structural features are crucial for its interaction with biological targets, making it a promising candidate for further research and development.

In recent years, there has been a growing interest in quinoline derivatives due to their demonstrated efficacy in treating various diseases. 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid has been studied for its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The hydroxyl group at the 2-position allows for facile modifications, enabling the synthesis of derivatives with enhanced pharmacological properties. Similarly, the carboxylic acid group at the 4-position can be used to form esters or amides, further expanding its synthetic utility.

One of the most compelling aspects of 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound can inhibit enzymes such as tyrosine kinases, which are implicated in cancer progression. The ability to modify its structure allows chemists to fine-tune its biological activity, making it a versatile tool in drug discovery.

The pharmaceutical industry has been particularly interested in quinoline derivatives due to their historical success in treating malaria. While newer antimalarial drugs have been developed, quinolines continue to be explored for their potential in treating other infectious diseases. 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid is being investigated as a lead compound for novel antimalarial agents that could overcome resistance to existing treatments. Its structural similarity to known antimalarials suggests that it may exhibit comparable efficacy while potentially offering improved safety profiles.

Moreover, the compound's stability under various conditions makes it an attractive candidate for industrial applications. It can be synthesized through multiple routes, each offering distinct advantages in terms of yield and purity. Recent advancements in green chemistry have also led to the development of more sustainable methods for producing 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid, reducing the environmental impact of its synthesis.

In academic research, 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its reactivity allows researchers to explore novel transformations that could be applied to other heterocyclic compounds. This has led to significant breakthroughs in understanding how functional groups influence chemical behavior, providing insights that could accelerate future drug development efforts.

The therapeutic potential of 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid extends beyond infectious diseases. Preliminary studies have suggested that it may have applications in neurodegenerative disorders such as Alzheimer's disease. The ability of quinoline derivatives to cross the blood-brain barrier makes them particularly interesting for treating central nervous system disorders. Further research is needed to fully elucidate these effects and explore their clinical relevance.

In conclusion, 2-Hydroxy-8-methyl-quinoline-4-carboxylic acid (CAS No. 30333-55-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its versatility as a synthetic intermediate, make it a valuable asset in the quest for new therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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